
4-bromo-1,5-dimethyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide
Vue d'ensemble
Description
4-bromo-1,5-dimethyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide, also known as BML-210, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrazole carboxamides and has been found to exhibit anti-inflammatory and analgesic properties.
Mécanisme D'action
4-bromo-1,5-dimethyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide exerts its anti-inflammatory and analgesic effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, a group of lipid compounds that play a key role in the inflammatory response. By inhibiting COX-2 activity, 4-bromo-1,5-dimethyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
4-bromo-1,5-dimethyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been found to exhibit a good safety profile with no significant adverse effects observed in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-bromo-1,5-dimethyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various inflammatory conditions and pain. However, one of the limitations of 4-bromo-1,5-dimethyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of 4-bromo-1,5-dimethyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide. One area of research could focus on the development of more water-soluble analogs of 4-bromo-1,5-dimethyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide, which could improve its pharmacokinetic properties and make it easier to administer in experimental settings. Another area of research could focus on the development of novel drug delivery systems for 4-bromo-1,5-dimethyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide, which could improve its bioavailability and therapeutic efficacy. Finally, future studies could explore the potential use of 4-bromo-1,5-dimethyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide in combination with other anti-inflammatory and analgesic agents for the treatment of various inflammatory conditions and pain.
Applications De Recherche Scientifique
4-bromo-1,5-dimethyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various inflammatory conditions such as rheumatoid arthritis, asthma, and inflammatory bowel disease. It has also been found to exhibit analgesic properties and has been studied for its potential use in pain management.
Propriétés
IUPAC Name |
4-bromo-1,5-dimethyl-N-(4-methylcyclohexyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrN3O/c1-8-4-6-10(7-5-8)15-13(18)12-11(14)9(2)17(3)16-12/h8,10H,4-7H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFNZWZFIXSGFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=NN(C(=C2Br)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



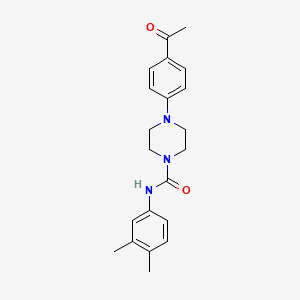
![2-(4-morpholinylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B4796300.png)
![2-(3-chloro-4-fluorophenoxy)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4796307.png)
![2-(3-{[4-(hydroxymethyl)-4-(2-phenoxyethyl)-1-piperidinyl]methyl}phenoxy)ethanol](/img/structure/B4796315.png)
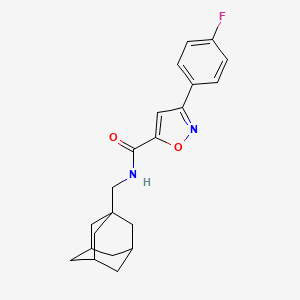
![5-butyl-7-methyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B4796327.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B4796356.png)
![methyl 1-cyclopropyl-7-(3,4-dichlorophenyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4796364.png)
![N-(4-chloro-2-fluorophenyl)-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4796377.png)
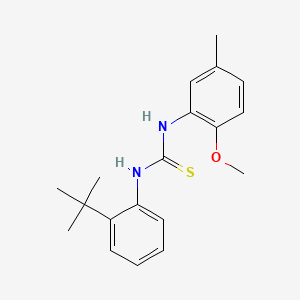
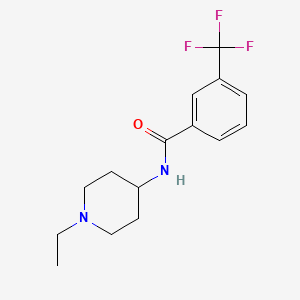
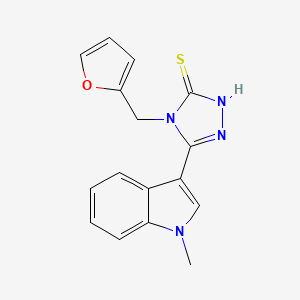
![N-{5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(1-naphthyl)acetamide](/img/structure/B4796398.png)
![2-(4-bromophenyl)-3-[2,5-dimethoxy-4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B4796404.png)